2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione
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Overview
Description
2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. . The compound’s structure consists of an isoindoline-1,3-dione core with a 2-phenylpropylideneamino substituent, making it a versatile molecule for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the 2-phenylpropylideneamino group. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives, including this compound, involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, including its potential use as a therapeutic agent and its role in chemical synthesis .
Properties
IUPAC Name |
2-[(E)-2-phenylpropylideneamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(13-7-3-2-4-8-13)11-18-19-16(20)14-9-5-6-10-15(14)17(19)21/h2-12H,1H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMGPUJOGQHNGQ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/N1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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